![molecular formula C24H30N2O3 B2730805 3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2200931-65-1](/img/structure/B2730805.png)
3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine, also known as MPP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MPP is a member of the pyridine family and has a unique chemical structure that allows it to interact with specific receptors in the body. In
Wissenschaftliche Forschungsanwendungen
Stereochemistry in Organic Synthesis
Stereochemical studies involving piperidine-catalyzed additions highlight the importance of solvent choice and catalysis in directing the stereochemical outcome of reactions involving acetylenic ketones. These reactions are fundamental in synthesizing structurally complex molecules, demonstrating the versatility of piperidine derivatives in organic synthesis (Omar & Basyouni, 1974).
Ligand Design in Medicinal Chemistry
Research into sila-analogues of high-affinity, selective σ ligands of the spiro[indane-1,4‘-piperidine] type shows the potential of modifying organic molecules with silicon to affect their binding properties. This work is indicative of strategies in medicinal chemistry for designing ligands with specific receptor affinities, which could be applicable to various therapeutic areas (Tacke et al., 2003).
Advanced Materials and Solar Energy
The development of pyridine-anchor co-adsorbents for dye-sensitized solar cells (DSSCs) demonstrates the application of pyridine derivatives in enhancing solar cell performance. These co-adsorbents improve the absorption spectrum and efficiency of DSSCs, indicating the role of pyridine structures in renewable energy technologies (Wei et al., 2015).
Coordination Chemistry for Imaging and Sensing
The synthesis of coordination compounds with 1-aryl-3-hydroxy-2-methyl-4-pyridinones explores the chemistry of aluminum, gallium, and indium complexes. These compounds, characterized by various spectroscopic techniques, might find applications in bioimaging, sensing, or catalysis, reflecting the utility of pyridinone derivatives in coordination chemistry (Zhang, Rettig, & Orvig, 1991).
Crystallography and Material Design
The structural analysis of pyridine derivatives through X-ray crystallography provides insights into molecular conformations, which are crucial for designing materials with desired physical and chemical properties. Such studies are fundamental in materials science for developing new materials with specific functions (Gayathri et al., 2009).
Eigenschaften
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-19-6-5-13-25-22(19)29-18-20-9-14-26(15-10-20)23(27)24(11-16-28-17-12-24)21-7-3-2-4-8-21/h2-8,13,20H,9-12,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTAYRMXRSPETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

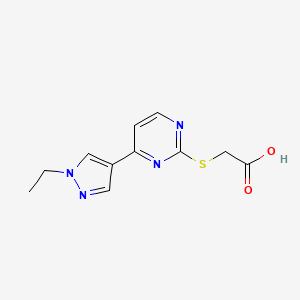
![3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2730724.png)
![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2730728.png)
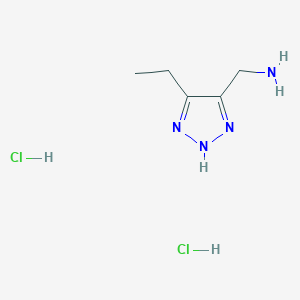
![(Z)-methyl 2-((1H-pyrrol-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2730732.png)
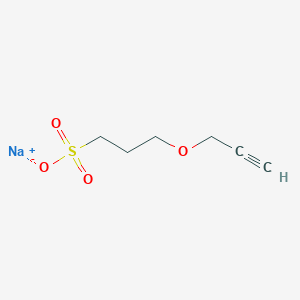

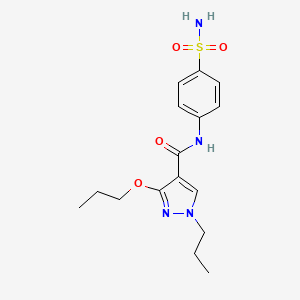
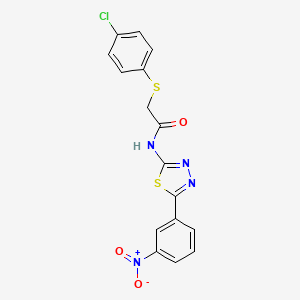
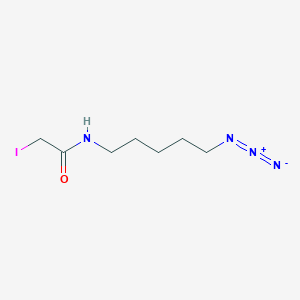


![4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-7-carboxylic acid](/img/structure/B2730743.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2730745.png)